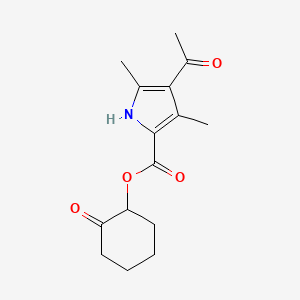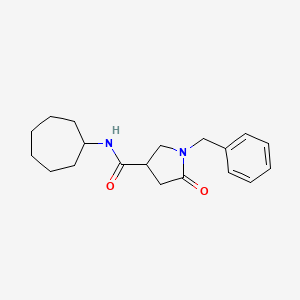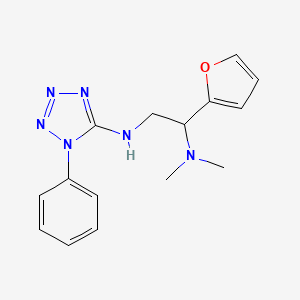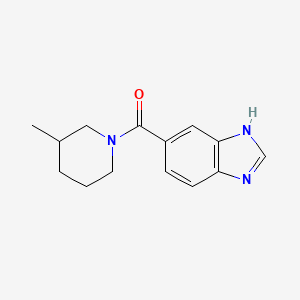![molecular formula C10H17NO2 B7536714 (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)
(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol, also known as OTX008, is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. 3.1.13,7]decan-1-yl)methanol.
Mécanisme D'action
The mechanism of action of (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. For example, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol can induce changes in gene expression that can lead to anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. Additionally, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has been found to have a good safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol in lab experiments is its broad range of potential therapeutic applications. It has shown promising results in preclinical studies for various diseases, making it a versatile compound for research. However, one of the limitations of using (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, more studies are needed to fully understand its mechanism of action and identify potential targets for drug development. Finally, efforts should be made to develop more efficient synthesis methods for (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol to enable larger-scale production for clinical trials.
Méthodes De Synthèse
The synthesis of (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol involves a multi-step process. The first step involves the preparation of 1,3-cyclohexadiene, which is then reacted with nitromethane to produce 1-nitro-3-cyclohexene. The nitro compound is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then subjected to a cyclization reaction to form the tricyclic ring system. Finally, the hydroxymethyl group is introduced using standard organic synthesis techniques.
Applications De Recherche Scientifique
(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has been studied extensively for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. In preclinical studies, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has shown anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, (3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol has shown potential in treating neurological disorders, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
(3-amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-10-4-7-1-8(5-10)3-9(2-7,6-12)13-10/h7-8,12H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCYJJMQNSRQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(O3)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)

![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)
![(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)

![2-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B7536662.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7536664.png)
![1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7536673.png)



![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7536702.png)
![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)